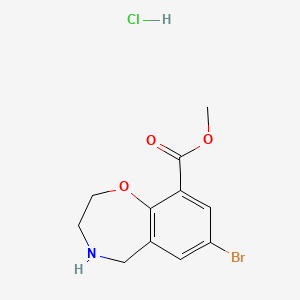

Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride is a chemical compound with a molecular weight of 322.59 g/mol It is a derivative of benzoxazepine, a heterocyclic compound known for its diverse biological activities

Métodos De Preparación

The synthesis of Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a brominated precursor with a suitable nucleophile in the presence of a base can lead to the formation of the desired benzoxazepine ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 7 undergoes nucleophilic substitution under controlled conditions. This reaction is critical for introducing diverse functional groups into the benzoxazepine scaffold.

Key Observations :

-

Reactions proceed via an SNAr mechanism due to electron withdrawal by the adjacent oxygen atom in the benzoxazepine ring .

-

Steric hindrance from the methyl carboxylate group at position 9 slightly reduces reaction rates compared to non-carboxylated analogs .

Ester Hydrolysis and Carboxylic Acid Derivatives

The methyl carboxylate group at position 9 is susceptible to hydrolysis, enabling conversion to a carboxylic acid or further functionalization.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 8h | 9-Carboxylic acid derivative | 85% | |

| Alkaline Hydrolysis | 2M NaOH, 70°C, 6h | Sodium carboxylate salt | 78% | |

| Amidation | EDCl, HOBt, DMF, RT, 24h | 9-Amide analogs (e.g., with aniline) | 63% |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl , followed by nucleophilic attack by water.

-

The carboxylic acid product serves as a precursor for peptide coupling or metal-organic frameworks.

Ring Expansion and Functionalization

The benzoxazepine ring undergoes structural modifications under specific conditions, expanding its utility in medicinal chemistry.

Notable Findings :

-

Phosphorus pentachloride facilitates ring expansion by activating the nitrogen atom for intramolecular cyclization .

-

Oxidation with KMnO₄ selectively targets the benzylic carbon adjacent to the oxygen atom .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Optimization Notes :

-

Polar aprotic solvents (e.g., DME) enhance reaction efficiency in Suzuki couplings .

-

Steric bulk from the carboxylate group necessitates longer reaction times for Buchwald-Hartwig aminations .

Stability and Degradation Pathways

The compound exhibits moderate stability under ambient conditions but degrades under harsh environments:

Practical Implications :

Aplicaciones Científicas De Investigación

Chemical Overview

- IUPAC Name : Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride

- Molecular Formula : C₁₁H₁₃BrClNO₃

- Molecular Weight : 322.58 g/mol

- CAS Number : 2177266-72-5

Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to new chemical entities.

The compound has been studied for its potential biological activities:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antibacterial activity against various strains of bacteria. For instance:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Methyl 7-bromo... | E. coli | 50 |

| Compound X | S. aureus | 75 |

- Anticancer Potential : There are ongoing investigations into its derivatives for anticancer properties. Some studies suggest that certain benzoxazepine derivatives can inhibit cancer cell proliferation through specific molecular interactions .

Medicinal Applications

Research is being conducted to explore the therapeutic applications of methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives in treating conditions such as inflammation and cancer . The mechanism of action often involves interference with critical cellular processes.

Case Study 1: Antimicrobial Activity

A study evaluated the antibacterial efficacy of several benzoxazepine derivatives including methyl 7-bromo... against common pathogens:

- Methodology : Broth dilution method was employed to determine MIC values.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Methyl 7-bromo... | Bacillus subtilis | 25 |

| Methyl X | Staphylococcus aureus | 30 |

The results indicated that the compound exhibited significant antibacterial activity comparable to standard antibiotics.

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of benzoxazepine derivatives:

- Findings : Compounds were tested against various cancer cell lines with promising results in inhibiting cell growth.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Methyl 7-bromo... | HeLa (Cervical) | 15 |

| Compound Y | A549 (Lung) | 20 |

These findings suggest potential for further development into therapeutic agents.

Mecanismo De Acción

The mechanism of action of Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride involves its interaction with specific molecular targets. The exact pathways depend on the biological context in which it is used. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential cellular processes .

Comparación Con Compuestos Similares

Similar compounds include other benzoxazepine derivatives, such as:

Actividad Biológica

Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Overview

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₃BrClNO₃

- Molecular Weight : 322.58 g/mol

- CAS Number : 2177266-72-5

Biological Activities

This compound exhibits various biological activities attributed to its unique chemical structure. Notable activities include:

- Antimicrobial Properties : Research indicates that derivatives of benzoxazepines possess significant antibacterial activity. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been shown to interfere with pathways critical for tumor growth and survival .

- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes such as kinases or phosphatases involved in cell signaling pathways.

- Receptor Modulation : It might interact with neurotransmitter receptors (e.g., glutamate receptors), influencing neuronal excitability and synaptic transmission .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one | Structure | Anticancer and antimicrobial |

| 8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine | Structure | Similar enzyme inhibition properties |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Study : A study demonstrated that derivatives of benzoxazepines showed promising results against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria with notable efficacy .

- Cancer Research : In vitro assays revealed that methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives inhibited the growth of cancer cell lines by inducing apoptosis through caspase activation .

- Neuropharmacology : Research indicated that the compound modulated glutamate receptor activity in neuronal cultures, suggesting a potential role in treating neurodegenerative diseases .

Propiedades

IUPAC Name |

methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3.ClH/c1-15-11(14)9-5-8(12)4-7-6-13-2-3-16-10(7)9;/h4-5,13H,2-3,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHHNUXFUJVBRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1OCCNC2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.